Comparative KSP Enzyme Inhibition: CK0106023 (Ki = 12 nM) vs. SB-743921 (Ki = 0.1 nM)
CK0106023 is an allosteric inhibitor of the KSP motor domain ATPase with a reported Ki value of 12 nM [1]. In contrast, SB-743921, a second-generation clinical candidate and structural analog, is a far more potent KSP inhibitor with a reported Ki of 0.1 nM [2]. This 120-fold difference in binding affinity demonstrates a significant potency gap within the same inhibitor class, underscoring CK0106023's distinct pharmacologic profile and its utility as a comparator for less potent KSP inhibition studies.
| Evidence Dimension | KSP motor domain ATPase inhibitory constant (Ki) |
|---|---|
| Target Compound Data | 12 nM |
| Comparator Or Baseline | SB-743921: 0.1 nM |
| Quantified Difference | CK0106023 is 120-fold less potent than SB-743921 in this assay. |
| Conditions | Biochemical enzyme inhibition assays; target is KSP/Eg5 motor domain. |
Why This Matters
Researchers requiring a KSP inhibitor with moderate potency, to avoid complete pathway shutdown or to model dose-dependent effects, can select CK0106023 over ultra-potent analogs like SB-743921.
- [1] Sakowicz R, Finer JT, Beraud C, et al. Antitumor activity of a kinesin inhibitor. Cancer Res. 2004;64(9):3276-3280. doi:10.1158/0008-5472.CAN-03-3839 View Source
- [2] Cyclin-D1. SB743921 (SKU B1590): Reliable KSP Inhibition for Robust Cancer Research. 2025. View Source
